molecular formula C19H18N2O2 B2693805 N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-39-9

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2693805
M. Wt: 306.365
InChI Key: DAJCCAQLUNFSAV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the final product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

Click One Pot Synthesis and Spectral Analyses : Research involving the synthesis of related compounds, such as 1,4,5-trisubstituted 1,2,3-triazoles, highlights the importance of click chemistry in creating complex molecules efficiently. These compounds were characterized using various spectroscopic methods and crystal structure analyses, demonstrating the potential for creating diverse chemical entities with significant biological activities (Ahmed et al., 2016).

Chemical Exchange Characterization

NMR Line Shape Analysis : Studies on compounds like N,N-dimethyltrichloroacetamide (DMTCA) have utilized NMR spectroscopy to understand chemical exchange kinetics. These methodologies can be applied to analyze the behavior of N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, providing insights into its molecular dynamics and interactions (Igumenova et al., 2007).

Bioactivity and Ligand Interactions

Molecular Docking and Ligand-Protein Interactions : The study of related compounds through molecular docking and ligand-protein interaction analyses is crucial for understanding their potential therapeutic targets and mechanisms of action. Such investigations help in identifying the binding affinities and interaction patterns of molecules within biological systems, guiding the development of targeted therapies (Lutsenko et al., 2013).

Photovoltaic Efficiency and NLO Properties

Spectroscopic and Quantum Mechanical Studies : Research into benzothiazolinone acetamide analogs has explored their electronic properties, photovoltaic efficiency, and nonlinear optical (NLO) activity. These studies demonstrate the compound's potential applications in materials science, particularly in dye-sensitized solar cells (DSSCs) and as NLO materials, highlighting the diverse applications of N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide related compounds (Mary et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting potential applications and areas of study for the compound based on its properties and reactivity.


properties

IUPAC Name

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-17(15-10-6-7-11-16(15)20-13)18(22)19(23)21(2)12-14-8-4-3-5-9-14/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJCCAQLUNFSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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